2-(1,3-Benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine
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Overview
Description
2-(1,3-Benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. The compound features a benzodioxole ring fused with an oxazaborolidine moiety, which imparts distinct chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine typically involves the reaction of 1,3-benzodioxole derivatives with boron-containing reagents under controlled conditions. One common method involves the use of boronic acids or boron trifluoride as the boron source, coupled with a suitable amine to form the oxazaborolidine ring . The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron-containing intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the oxazaborolidine ring to other boron-containing structures.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can introduce various functional groups onto the benzodioxole ring .
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in asymmetric synthesis reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its unique reactivity.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, particularly those involved in oxidation-reduction reactions. It may also interact with cellular components such as proteins and nucleic acids, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.
2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: Studied for its pharmacological properties.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Evaluated for anticancer activity.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine is unique due to its oxazaborolidine ring, which imparts distinct chemical reactivity and biological activity compared to other benzodioxole derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H12BNO3 |
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Molecular Weight |
205.02 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine |
InChI |
InChI=1S/C10H12BNO3/c1-12-4-5-15-11(12)8-2-3-9-10(6-8)14-7-13-9/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
UFLZHGRJEVAFHG-UHFFFAOYSA-N |
Canonical SMILES |
B1(N(CCO1)C)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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